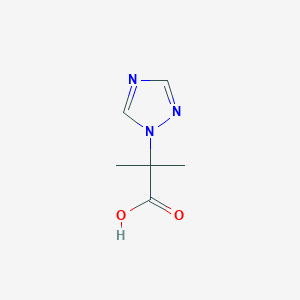

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Beschreibung

BenchChem offers high-quality 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

2-methyl-2-(1,2,4-triazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-6(2,5(10)11)9-4-7-3-8-9/h3-4H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCYWDFDMXREMCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)N1C=NC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377597 | |

| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303148-48-3 | |

| Record name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a key intermediate in the production of various pharmaceutical agents. This document is intended for an audience of researchers, scientists, and drug development professionals, offering a detailed examination of the synthetic pathways, mechanistic underpinnings, and practical experimental protocols. The guide emphasizes scientific integrity, providing field-proven insights and authoritative references to support the described methodologies.

Introduction: Significance of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is a crucial building block in medicinal chemistry, most notably as a precursor in the synthesis of non-steroidal aromatase inhibitors. Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a cornerstone in the treatment of hormone-dependent breast cancer. The structural motif of a tertiary carboxylic acid linked to a 1,2,4-triazole ring provides a unique scaffold for interacting with the active site of various enzymes, making this and related compounds valuable intermediates in drug discovery and development. A deep understanding of its synthesis is therefore paramount for chemists working in this field.

Strategic Analysis of Synthetic Pathways

The synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid can be approached through two primary retrosynthetic disconnections.

Scheme 1: Retrosynthetic Analysis

Caption: Retrosynthetic pathways for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid.

The most direct and industrially relevant approach involves the construction of the C-N bond between the triazole ring and the quaternary carbon center, followed by functional group interconversion to unveil the carboxylic acid. This leads to two viable synthetic routes:

-

Route A: The Nitrile Hydrolysis Pathway. This is arguably the most efficient route, proceeding through the key intermediate 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile.

-

Route B: The Ester Hydrolysis Pathway. This route involves the direct alkylation of 1,2,4-triazole with an ester of 2-bromo-2-methylpropanoic acid, followed by hydrolysis of the resulting ester.

This guide will focus primarily on Route A, as it generally offers advantages in terms of starting material availability and reaction efficiency.

Mechanistic Insights and Rationale

Synthesis of the Nitrile Intermediate: A Nucleophilic Substitution Approach

The formation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile is achieved via a nucleophilic substitution reaction. 1,2,4-Triazole, being a weak acid, can be deprotonated by a suitable base to form the triazolide anion, a potent nucleophile. This anion then displaces a suitable leaving group on an acetone-derived electrophile. Acetone cyanohydrin, upon activation, serves as an excellent source for the 2-cyanopropan-2-yl cation equivalent.

The regioselectivity of the alkylation of 1,2,4-triazole is a critical consideration, as it possesses two potentially nucleophilic nitrogen atoms (N1 and N4). Generally, alkylation at the N1 position is favored, leading to the desired product.[1][2] The choice of solvent and base can influence this regioselectivity.

Hydrolysis of the Tertiary Nitrile: A Robust Transformation

The conversion of the nitrile intermediate to the final carboxylic acid is typically achieved through acid- or base-catalyzed hydrolysis.[3][4] Given the steric hindrance around the tertiary carbon, vigorous conditions are often required. Acid-catalyzed hydrolysis, often employing concentrated sulfuric or hydrochloric acid, proceeds through protonation of the nitrile nitrogen, rendering the carbon atom more electrophilic for nucleophilic attack by water.[1] This is followed by a series of proton transfers and tautomerization to form an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid and an ammonium salt.[4]

Detailed Experimental Protocols

Disclaimer: These protocols are provided for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile (Intermediate 1)

This procedure is adapted from general principles of triazole alkylation.

Reaction Scheme:

Caption: Synthesis of the nitrile intermediate.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Triazole | 69.07 | 10.0 g | 0.145 |

| Sodium Hydride (60% dispersion in oil) | 24.00 | 6.4 g | 0.160 |

| Acetone Cyanohydrin | 85.09 | 13.5 g | 0.159 |

| N,N-Dimethylformamide (DMF) | 73.09 | 150 mL | - |

| Diethyl Ether | 74.12 | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

Procedure:

-

To a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1,2,4-triazole (10.0 g, 0.145 mol) and anhydrous N,N-dimethylformamide (150 mL).

-

Cool the stirred solution to 0 °C in an ice bath.

-

Carefully add sodium hydride (60% dispersion in oil, 6.4 g, 0.160 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C.

-

Add acetone cyanohydrin (13.5 g, 0.159 mol) dropwise via the dropping funnel over 30 minutes.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully quench by the slow addition of water (100 mL).

-

Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile as a colorless oil or low-melting solid.

Hydrolysis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (Target Compound)

This procedure is based on general methods for the hydrolysis of sterically hindered nitriles.[3][4]

Reaction Scheme:

Caption: Hydrolysis of the nitrile to the carboxylic acid.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile | 136.16 | 10.0 g | 0.073 |

| Sulfuric Acid (98%) | 98.08 | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Sodium Hydroxide (for neutralization) | 40.00 | As needed | - |

| Dichloromethane | 84.93 | As needed | - |

Procedure:

-

In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanenitrile (10.0 g, 0.073 mol) to a mixture of sulfuric acid (50 mL) and water (50 mL). Caution: The addition is exothermic.

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 12-24 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (200 g).

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 3-4. The product may precipitate at this point.

-

If a precipitate forms, collect it by filtration, wash with cold water, and dry.

-

If no precipitate forms, extract the aqueous solution with dichloromethane (3 x 100 mL).

-

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Recrystallize the crude solid from a suitable solvent system (e.g., water, ethanol/water, or ethyl acetate/hexanes) to afford pure 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid as a white crystalline solid.

Characterization Data (Predicted)

-

¹H NMR (400 MHz, DMSO-d₆): δ 12.5 (br s, 1H, COOH), 8.5 (s, 1H, triazole-H), 7.9 (s, 1H, triazole-H), 1.6 (s, 6H, 2 x CH₃).

-

¹³C NMR (101 MHz, DMSO-d₆): δ 175.0 (C=O), 151.0 (triazole-CH), 145.0 (triazole-CH), 60.0 (quaternary C), 25.0 (CH₃).

-

IR (KBr, cm⁻¹): 3400-2500 (br, O-H), 3100 (C-H, aromatic), 2980 (C-H, aliphatic), 1720 (C=O), 1500, 1450.

-

Mass Spectrometry (ESI+): m/z 156.08 [M+H]⁺.

Safety and Handling

-

1,2,4-Triazole: Harmful if swallowed. Causes skin and serious eye irritation.

-

Sodium Hydride: Reacts violently with water, liberating extremely flammable gases. Causes severe skin burns and eye damage.

-

Acetone Cyanohydrin: Fatal if swallowed, in contact with skin, or if inhaled.

-

N,N-Dimethylformamide (DMF): Flammable liquid and vapor. Harmful in contact with skin or if inhaled. May damage fertility or the unborn child.

-

Sulfuric Acid: Causes severe skin burns and eye damage.

-

Sodium Hydroxide: Causes severe skin burns and eye damage.

Always consult the Safety Data Sheet (SDS) for each chemical before use and handle all reagents with appropriate engineering controls and personal protective equipment.

Conclusion

The synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is a well-established process that is crucial for the pharmaceutical industry. The nitrile hydrolysis pathway presented in this guide offers an efficient and reliable method for obtaining this valuable intermediate. Careful attention to reaction conditions, particularly the regioselectivity of the initial alkylation and the vigorous conditions required for the final hydrolysis, is key to a successful synthesis. The information provided herein, grounded in established chemical principles, should serve as a valuable resource for researchers and developers in the field.

References

- Kumar, V., & Kumar, S. (2016). Regioselective alkylation of 1,2,4-triazole using ionic liquids under microwave conditions. Green Processing and Synthesis, 5(3), 233-237.

- Bulger, P. G., et al. (2007). An Investigation into the Alkylation of 1,2,4-Triazole. Journal of Organic Chemistry, 72(8), 2871-2877.

- Larock, R. C. (1999).

- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

Sources

- 1. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]

- 2. US3542822A - Hydrolysis of nitriles to carboxylic acids - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Nitrile hydrolysis methods to get carboxylic acids - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. chemguide.co.uk [chemguide.co.uk]

chemical properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

An In-Depth Technical Guide to the Chemical Properties of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Abstract

This technical guide provides a comprehensive analysis of the , a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The molecule uniquely combines the structural rigidity and hydrogen bonding capabilities of a 1,2,4-triazole ring with the functional handle of a carboxylic acid. This document details its molecular structure, physicochemical properties, plausible synthetic routes, and spectroscopic signature. Furthermore, it explores the compound's chemical reactivity, stability profile, and its potential applications as a versatile building block in medicinal chemistry, drawing parallels with established pharmacophores. This guide is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's behavior and potential.

Molecular Structure and Physicochemical Properties

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid (C₆H₉N₃O₂) is a unique molecule featuring a quaternary carbon center linking a 1,2,4-triazole ring, two methyl groups, and a carboxylic acid moiety. This architecture imparts a combination of properties derived from its constituent parts. The triazole ring is a stable aromatic system known for its ability to participate in hydrogen bonding and its metabolic stability, making it a privileged scaffold in drug design.[1][2] The propanoic acid group provides a site for ionic interactions and a handle for further chemical modification, such as the formation of esters or amides.[3][4]

Table 1: Compound Identifiers and Key Properties

| Property | Value | Source |

| IUPAC Name | 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid | - |

| CAS Number | 303148-48-3 | [5] |

| Molecular Formula | C₆H₉N₃O₂ | [5][6] |

| Molecular Weight | 155.15 g/mol | - |

| Monoisotopic Mass | 155.06947 Da | [6] |

| SMILES | CC(C)(C(=O)O)N1C=NC=N1 | [6] |

| InChIKey | XCYWDFDMXREMCT-UHFFFAOYSA-N | [6] |

Table 2: Predicted Physicochemical Data

| Property | Predicted Value | Discussion |

| pKa (Strongest Acidic) | ~4.8 | The carboxylic acid is the primary acidic proton. Its acidity is comparable to that of 2-methylpropanoic acid.[7] |

| XlogP | 0.3 | This value indicates a relatively balanced lipophilicity, suggesting moderate solubility in both polar and non-polar environments. |

| Hydrogen Bond Donors | 1 | The carboxylic acid proton. |

| Hydrogen Bond Acceptors | 4 | The two triazole nitrogens and the two carboxylic oxygen atoms. |

| Polar Surface Area | 73.4 Ų | The significant polar surface area, contributed by the triazole and carboxylic acid groups, influences cell permeability and solubility. |

Synthesis and Purification

The synthesis of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid can be efficiently achieved through the N-alkylation of 1H-1,2,4-triazole. This approach is logical because 1H-1,2,4-triazole is a readily available starting material, and the alkylating agent can be prepared from α-hydroxyisobutyric acid or a related precursor. The use of a strong base is crucial for deprotonating the triazole ring, creating a potent nucleophile that readily attacks the electrophilic carbon of the alkylating agent.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoate

-

To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous N,N-Dimethylformamide (DMF).

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise at 0 °C with stirring. Causality: NaH is a strong, non-nucleophilic base required to deprotonate the triazole ring, making it nucleophilic.

-

Slowly add a solution of 1H-1,2,4-triazole (1.0 equivalent) in anhydrous DMF. Allow the mixture to stir at room temperature for 1 hour until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add ethyl 2-bromo-2-methylpropanoate (1.05 equivalents) dropwise via a syringe.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cautiously quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to yield the desired ester intermediate.

Step 2: Saponification to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water.

-

Add sodium hydroxide (NaOH, 2.0 equivalents) and stir the mixture at room temperature or gentle heat (e.g., 40 °C) until the reaction is complete (monitored by TLC). Causality: NaOH mediates the hydrolysis (saponification) of the ethyl ester to the corresponding carboxylate salt.

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution to 0 °C and acidify to pH ~3-4 by the slow addition of 1M hydrochloric acid (HCl).

-

The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic extracts over Na₂SO₄, filter, and remove the solvent in vacuo to yield the final product, which can be further purified by recrystallization.

Spectroscopic and Analytical Characterization

The structural confirmation of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid relies on a combination of spectroscopic techniques. The expected data provides a unique fingerprint for the molecule.

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals | Rationale |

| ¹H NMR | δ ~1.7-1.9 ppm (singlet, 6H)δ ~8.0-8.2 ppm (singlet, 1H)δ ~8.5-8.7 ppm (singlet, 1H)δ ~10-12 ppm (broad singlet, 1H) | The two equivalent methyl groups (CH₃) on the quaternary carbon appear as a single peak. The two protons on the triazole ring (C3-H and C5-H) are chemically non-equivalent and will appear as distinct singlets in the aromatic region. The carboxylic acid proton (COOH) is exchangeable and appears as a broad signal at a downfield chemical shift. |

| ¹³C NMR | δ ~22-25 ppmδ ~65-70 ppmδ ~145-148 ppmδ ~150-153 ppmδ ~175-180 ppm | Signal for the two equivalent methyl carbons. Signal for the quaternary carbon (C(CH₃)₂). Signal for the C5 carbon of the triazole ring. Signal for the C3 carbon of the triazole ring. Signal for the carbonyl carbon of the carboxylic acid. |

| Mass Spec (ESI+) | m/z = 156.0768 [M+H]⁺ | The mass corresponding to the protonated molecule is the expected base peak in electrospray ionization mode. |

| FT-IR (cm⁻¹) | ~2500-3300 (broad)~1700-1725 (strong)~1500-1550 (medium) | O-H stretch of the carboxylic acid. C=O stretch of the carboxylic acid. C=N and C=C stretches of the triazole ring. |

Chemical Reactivity and Stability

The reactivity of the molecule is governed by its two primary functional groups: the carboxylic acid and the 1,2,4-triazole ring.

-

Carboxylic Acid Reactivity : The -COOH group is a versatile handle for derivatization. It can be readily converted into esters (Fischer esterification), amides (via activation with reagents like SOCl₂ or peptide coupling agents), or reduced to the corresponding primary alcohol using strong reducing agents like LiAlH₄. These reactions are fundamental in medicinal chemistry for creating prodrugs or linking the molecule to other scaffolds.[4]

-

Triazole Ring Reactivity : The 1,2,4-triazole ring is generally aromatic and chemically robust. It is stable to many oxidative and reductive conditions. The nitrogen atoms can act as ligands to coordinate with metal ions. The ring is also known to be metabolically stable, a desirable property in drug candidates.[1]

-

Stability and Degradation : Like other triazole-containing compounds, 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is expected to be stable under normal storage conditions. However, environmental degradation may occur. Studies on triazole fungicides show that degradation can be influenced by factors such as UV light (photolysis), pH (hydrolysis, particularly at extreme pH), and microbial action in soil and water.[8] The molecule's persistence will be context-dependent, but the core heterocyclic structure is generally resilient.

Potential Reactivity and Degradation Pathways

Caption: Key reactions and potential degradation routes.

Relevance in Medicinal Chemistry and Drug Development

The structural motif of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is highly relevant to drug discovery for several reasons:

-

Privileged Pharmacophore : The 1,2,4-triazole ring is a key component in numerous approved drugs, including antifungals (e.g., fluconazole), antivirals, and anticancer agents.[3][9] Its ability to act as a bioisostere for amide or ester groups, coupled with its metabolic stability and hydrogen bonding capacity, makes it an attractive scaffold for interacting with biological targets.[9]

-

Propionic Acid Moiety : The 2-arylpropionic acid structure is the cornerstone of the "profen" class of non-steroidal anti-inflammatory drugs (NSAIDs), such as ibuprofen and naproxen.[3] While this molecule is not an arylpropionic acid, it serves as a non-classical analogue, and its derivatives could be explored for similar anti-inflammatory or analgesic activities.

-

Versatile Building Block : As a bifunctional molecule, it serves as an excellent starting point for generating compound libraries. The carboxylic acid can be used to attach the molecule to various other pharmacophores, while the triazole ring provides a stable core with defined stereoelectronic properties.

Conclusion

2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound with significant potential, underpinned by its robust chemical properties. Its synthesis is straightforward, and its structure is readily characterized by standard analytical methods. The presence of both a stable, drug-like triazole ring and a reactive carboxylic acid handle makes it an exceptionally valuable building block for the development of novel therapeutic agents and functional materials. This guide provides the foundational chemical knowledge necessary for researchers to effectively utilize this compound in their scientific endeavors.

References

-

Recent Developments Towards the Synthesis of Triazole Derivatives: A Review. (2024). MDPI. Retrieved from [Link]

- One step synthesis of 1,2,3-triazole carboxylic acids. Google Patents.

-

Synthesis of Fused Bicyclic[10][11][12]-Triazoles from Amino Acids. (2024). ACS Publications. Retrieved from [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. (2023). Molecules. Retrieved from [Link]

-

Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of New Functionalized 1,2,3-Triazole-Based Acetaminophen Derivatives via Click Chemistry from Expired Commercial Acetaminophen Tablets. MDPI. Retrieved from [Link]

-

Synthetic Techniques And Pharmacological Application Of Triazole Derivatives: A Review. International journal of research in pharmaceutical sciences. Retrieved from [Link]

-

Review On Chemistry And Pharmacological Significance Of Triazole Derivatives. Indo American Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Pharmacology. Retrieved from [Link]

-

A Pharmacological Update of Triazole Derivative: A Review. ResearchGate. Retrieved from [Link]

-

Chemical Properties of Propanoic acid, 2-methyl- (CAS 79-31-2). Cheméo. Retrieved from [Link]

-

2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid hydrochloride. PubChem. Retrieved from [Link]

-

2-methyl-2-(1h-1,2,4-triazol-1-yl)propanoic acid. PubChemLite. Retrieved from [Link]

-

Showing Compound 2-Methylpropanoic acid (FDB003277). FooDB. Retrieved from [Link]

-

Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. MDPI. Retrieved from [Link]

-

2-methyl-2-(1H-1,2,3-triazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]

-

2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid supplier. Autech Industry Co.,Limited. Retrieved from [Link]

-

Propanoic acid, 2-methyl-, monoester With 2,2,4-trimethyl-1,3-pentanediol; Exemption From the Requirement of a Tolerance. (2016). Federal Register. Retrieved from [Link]

-

Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (2022). Molecules. Retrieved from [Link]

-

Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. (2023). Molecules. Retrieved from [Link]

-

Degradation of 1,2,4-Triazole fungicides in the environment. ResearchGate. Retrieved from [Link]

-

An insight on medicinal attributes of 1,2,4-triazoles. (2020). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

comparitive cytotoxic studies of 2-[4-(2-methyl propyl) phenyl]propanoic acid and its. JETIR. Retrieved from [Link]

-

Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. (2020). Tetrahedron. Retrieved from [Link]

-

Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-triazol-1-yl) Acetic Acid under Continuous-Flow Conditions. (2020). ChemRxiv. Retrieved from [Link]

-

Ultrasound Assisted Synthesis and In Silico Modelling of 1,2,4-Triazole Coupled Acetamide Derivatives of 2-(4-Isobutyl phenyl)propanoic acid as Potential Anticancer Agents. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

- Process for preparation of 2-methyl-2´-phenylpropionic acid derivatives and novel intermediate compounds. Google Patents.

-

2-(2-methyl-1H-imidazol-1-yl)propanoic acid. PubChem. Retrieved from [Link]

-

Degradation of Triazine-2-(14)C Metsulfuron-Methyl in Soil from an Oil Palm Plantation. (2015). PLoS One. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. ijpda.org [ijpda.org]

- 3. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jetir.org [jetir.org]

- 5. 2-Methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, CasNo.303148-48-3 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]

- 6. PubChemLite - 2-methyl-2-(1h-1,2,4-triazol-1-yl)propanoic acid (C6H9N3O2) [pubchemlite.lcsb.uni.lu]

- 7. Showing Compound 2-Methylpropanoic acid (FDB003277) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. US6642390B2 - One step synthesis of 1,2,3-triazole carboxylic acids - Google Patents [patents.google.com]

- 12. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]

The Triazole Moiety in Drug Discovery: An In-Depth Mechanistic Guide to 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic Acid Analogs as Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonists

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its metabolic stability and diverse pharmacological activities. This technical guide delves into the mechanism of action of a specific analog, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid, identified as a potent and selective Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist. Through a comprehensive analysis of its molecular interactions and downstream signaling, we illuminate the pathway by which this compound modulates lipid metabolism, offering significant therapeutic potential for cardiovascular diseases. This guide provides a detailed exploration of the underlying biochemistry, experimental validation protocols, and the broader context of triazole derivatives in modern drug discovery.

Introduction: The Versatility of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts a unique combination of chemical properties, including hydrogen bonding capacity, dipole character, and resistance to metabolic degradation. These attributes have made it a favored pharmacophore in the design of a wide array of therapeutic agents with activities spanning:

-

Antifungal: Fluconazole and itraconazole are hallmark examples of triazole-based drugs that inhibit fungal cytochrome P450 enzymes.[1]

-

Antiviral: Ribavirin, a broad-spectrum antiviral drug, incorporates a triazole carboxamide moiety.

-

Anticancer: Anastrozole and letrozole are non-steroidal aromatase inhibitors used in the treatment of breast cancer.

-

Anti-inflammatory: Numerous 1,2,4-triazole derivatives have demonstrated anti-inflammatory properties, often through the modulation of cytokine release, such as Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ).[2][3][4]

The propanoic acid moiety, also present in the subject compound, is a structural feature of several non-steroidal anti-inflammatory drugs (NSAIDs), suggesting a potential for synergistic or multifaceted pharmacological effects. The convergence of the 1,2,4-triazole scaffold with a propanoic acid side chain in the compound of interest, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (herein referred to as LY518674 for brevity), has led to the discovery of a potent and selective modulator of a key nuclear receptor involved in lipid homeostasis.[5]

Core Mechanism of Action: Selective PPARα Agonism

The primary mechanism of action for LY518674 is its function as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[5] PPARα is a ligand-activated transcription factor belonging to the nuclear hormone receptor superfamily. It is highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle.

Upon activation by a ligand like LY518674, PPARα undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated complex then heterodimerizes with the retinoid X receptor (RXR). The PPARα/RXR heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding initiates the transcription of genes involved in various aspects of lipid metabolism.

Figure 1: Simplified signaling pathway of PPARα activation by LY518674.

Downstream Effects on Lipid Metabolism: Enhancing "Good" Cholesterol

A significant consequence of PPARα activation by LY518674 is the marked increase in high-density lipoprotein cholesterol (HDL-c), often referred to as "good" cholesterol.[5] This effect is primarily mediated by the upregulation of Apolipoprotein A-1 (ApoA-1), the primary protein component of HDL particles.

Experimental evidence has robustly demonstrated that LY518674:

-

Increases ApoA-1 mRNA Levels: In vivo studies using human ApoA-1 transgenic mice showed a dose-dependent increase in hepatic ApoA-1 mRNA levels following treatment with LY518674.[5]

-

Stimulates ApoA-1 Secretion: Liver slices from animals treated with the compound secreted significantly more ApoA-1 compared to controls. Furthermore, cultured hepatocytes treated with LY518674 exhibited a notable increase in ApoA-1 secretion.[5]

-

Promotes de novo Synthesis of ApoA-1: The increased secretion of ApoA-1 was associated with a higher incorporation of radiolabeled methionine, indicating new protein synthesis.[5]

The culmination of these effects is a substantial elevation in circulating HDL-c levels, a key factor in reverse cholesterol transport and a reduction in cardiovascular disease risk.

Quantitative Data Summary

| Parameter | Effect of LY518674 | Reference |

| PPARα Agonist Potency (IC50) | ~24 nM | [5] |

| HDL-c Elevation (in vivo) | 208 ± 15% increase at optimal dose | [5] |

| ApoA-1 Secretion (liver slices) | 3- to 6-fold increase | [5] |

| ApoA-1 Secretion (hepatocytes) | 50% increase | [5] |

Experimental Protocols for Mechanistic Validation

The elucidation of LY518674's mechanism of action relies on a suite of well-established biochemical and molecular biology techniques.

In Vitro PPARα Activation Assay

Objective: To determine the potency and selectivity of the compound as a PPARα agonist.

Methodology:

-

Cell Culture: Transfect a suitable cell line (e.g., HEK293) with expression vectors for full-length human PPARα and a reporter gene (e.g., luciferase) under the control of a PPRE-containing promoter.

-

Compound Treatment: Plate the transfected cells and treat with a range of concentrations of LY518674.

-

Luciferase Assay: After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.

-

Data Analysis: Plot the luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Selectivity: Perform parallel assays with other PPAR isoforms (γ and δ) to assess selectivity.

Sources

- 1. Synthesis, antifungal activities and molecular docking studies of novel 2-(2,4-difluorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl dithiocarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Identification of a novel selective peroxisome proliferator-activated receptor alpha agonist, 2-methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic acid (LY518674), that produces marked changes in serum lipids and apolipoprotein A-1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Solubility of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid

Foreword

In the landscape of drug discovery and development, the characterization of an active pharmaceutical ingredient's (API) physicochemical properties is a cornerstone of pre-formulation and formulation science. Among these properties, solubility stands out as a critical determinant of a drug's bioavailability, manufacturability, and ultimate therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, a molecule of interest for its unique structural features.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple data repository, which is not publicly available for this specific molecule, and instead offers a framework for understanding, predicting, and experimentally determining its solubility. We will delve into the theoretical underpinnings that govern its behavior in various solvents, provide a robust, field-proven experimental protocol for its quantitative measurement, and discuss the critical factors that can influence the results. Our approach is grounded in scientific first principles to empower the reader with the expertise to not only generate reliable data but also to interpret it with confidence.

Molecular Structure and Physicochemical Profile: A Predictive Analysis

A thorough analysis of a molecule's structure is the first step in predicting its solubility behavior. The structure of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid, C₆H₉N₃O₂, presents a fascinating case study in amphoterism.

Molecular Formula: C₆H₉N₃O₂ Predicted XlogP: 0.3

The molecule integrates two key functional groups: a carboxylic acid and a 1,2,4-triazole ring. This combination imparts amphoteric, and likely zwitterionic, character to the compound.

-

The Carboxylic Acid Group (-COOH): This is an acidic functional group. We can estimate its pKa to be in the range of 4.5 - 5.0, similar to other small aliphatic carboxylic acids like 2-methylpropanoic acid. At pH values above its pKa, this group will be deprotonated to form a carboxylate anion (-COO⁻), enhancing its affinity for polar solvents, particularly water.

-

The 1,2,4-Triazole Ring: This heterocyclic moiety contains three nitrogen atoms and exhibits basic properties. The pKa of the protonated 1,2,4-triazole ring is approximately 2.2 - 2.45.[1][2] Therefore, at pH values below this, the triazole ring will be protonated, carrying a positive charge and increasing aqueous solubility. The neutral triazole ring itself is polar and capable of hydrogen bonding, which is known to improve water solubility.[3]

The Zwitterionic Nature and its Impact on Solubility

Given the presence of both an acidic and a basic center, the molecule can exist as a zwitterion (an internal salt) in aqueous solution, particularly in the pH range between its two pKa values (roughly pH 2.5 to 4.5).

The pH-dependent ionization states are crucial for understanding aqueous solubility.

-

At low pH (e.g., pH < 2): The carboxylic acid is protonated (neutral), and the triazole ring is protonated (cationic). The molecule carries a net positive charge.

-

At intermediate pH (e.g., pH 3-4): The carboxylic acid is deprotonated (anionic), and the triazole ring is protonated (cationic). The molecule is zwitterionic with a net neutral charge.

-

At high pH (e.g., pH > 5): The carboxylic acid is deprotonated (anionic), and the triazole ring is neutral. The molecule carries a net negative charge.

Zwitterionic compounds typically exhibit their minimum solubility at their isoelectric point (pI), where the net charge is zero, as the strong intermolecular electrostatic interactions in the solid state are strongest.[4] Consequently, the aqueous solubility of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid is expected to be lowest in the acidic pH range and to increase significantly in both highly acidic (pH < 2) and neutral to basic (pH > 5) conditions. The faster dissolution rates of zwitterionic forms are often attributed to stronger, attractive interactions between the solvent molecules and the charged functional groups.[5]

// Node Definitions Low_pH [label="Low pH (e.g., < 2)\nNet Positive Charge\n(High Solubility)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; pI_pH [label="Isoelectric Point (pI)\n(pH ≈ 3-4)\nZwitterionic Form\n(Minimum Solubility)", fillcolor="#FBBC05", fontcolor="#202124"]; High_pH [label="High pH (e.g., > 5)\nNet Negative Charge\n(High Solubility)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Low_pH -> pI_pH [label="Increase pH"]; pI_pH -> High_pH [label="Increase pH"]; }

Solubility in Organic Solvents

Predicting solubility in organic solvents requires considering the polarity of the solvent and the solute.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with both the carboxylic acid and the triazole ring. Therefore, moderate to high solubility is expected.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents can accept hydrogen bonds and have high dipole moments, which should allow them to effectively solvate the polar functional groups of the molecule. Good solubility is anticipated.

-

Non-polar Solvents (e.g., Hexane, Toluene): Due to the high polarity and hydrogen bonding capabilities of the molecule, very low solubility is expected in these solvents.

Experimental Determination of Equilibrium Solubility: A Validated Protocol

The "gold standard" for determining the thermodynamic (equilibrium) solubility of a compound is the Saturation Shake-Flask Method .[6][7] This method ensures that a true equilibrium is reached between the undissolved solid and the saturated solution. The protocol described below is a self-validating system designed for accuracy and reproducibility, consistent with USP General Chapter <1236>.[8]

Rationale for Method Selection

The shake-flask method is chosen over kinetic or apparent solubility methods because it measures the true thermodynamic solubility, a fundamental property of the compound. This value is essential for biopharmaceutical classification (BCS) and for building robust formulation strategies.[6] It is a direct measurement of the solute concentration in a saturated solution at equilibrium.

Detailed Step-by-Step Methodology

Objective: To determine the equilibrium solubility of 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid in selected solvents at a controlled temperature (e.g., 25°C and/or 37°C).

Apparatus & Materials:

-

Analytical balance

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Solvents of appropriate purity (e.g., HPLC grade)

Procedure:

-

Preparation of Solvents:

-

For aqueous solubility, prepare buffers at various pH levels (e.g., pH 1.2, 4.5, 6.8, and 7.4) to assess the pH-solubility profile.[9] Using simple acid/base mixtures like HCl and NaOH can help avoid potential ion effects from buffer salts.[9]

-

For organic solvents, use high-purity, anhydrous solvents.

-

-

Sample Preparation:

-

Add an excess amount of the solid API to a series of vials, each containing a known volume of the selected solvent. "Excess" is critical; there must be undissolved solid remaining at the end of the experiment to confirm saturation. A good starting point is to add enough solid so that the final concentration would be 2-10 times the expected solubility.

-

-

Equilibration:

-

Securely cap the vials and place them in the temperature-controlled orbital shaker.

-

Agitate the samples at a constant speed (e.g., 100-200 rpm) for a predetermined period. Causality: Agitation ensures continuous interaction between the solid and the solvent, facilitating the dissolution process.

-

To establish equilibrium, samples should be taken at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements show no significant change in concentration (e.g., <5% difference).[6]

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed for a short period to let larger particles settle.

-

To separate the saturated supernatant from the excess solid, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes). Causality: Centrifugation is a crucial step to prevent solid particles from being carried over into the sample for analysis, which would artificially inflate the solubility measurement.

-

Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial. Trustworthiness: Filtration provides a second, robust barrier against particulate contamination. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Quantification via HPLC:

-

Prepare a calibration curve using standard solutions of the API of known concentrations in the same solvent.

-

Dilute the filtered supernatant samples as necessary to fall within the linear range of the calibration curve.

-

Analyze the standard and sample solutions by a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous phase is a common starting point for such a molecule.[10][11] UV detection should be set to a wavelength where the compound has maximum absorbance.

-

Calculate the concentration of the API in the saturated solution using the calibration curve.

-

// Nodes Start [label="Add Excess Solid\nto Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; Equilibrate [label="Equilibrate\n(Shaker, 24-72h)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge\n(Phase Separation)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Filter [label="Filter Supernatant\n(0.22 µm)", fillcolor="#FBBC05", fontcolor="#202124"]; Analyze [label="Quantify by HPLC", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Report Solubility\n(mg/mL or mol/L)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Equilibrate; Equilibrate -> Centrifuge; Centrifuge -> Filter; Filter -> Analyze; Analyze -> End; }

Critical Factors Influencing Solubility Measurements

The measured solubility is not an immutable constant; it is highly dependent on experimental conditions. Understanding these factors is key to producing and interpreting reliable data.

The Role of Crystal Form (Polymorphism)

Polymorphism is the ability of a compound to exist in multiple crystalline forms, each having a different arrangement of molecules in the crystal lattice.[12] These different forms can have significantly different physical properties, including solubility.

-

Metastable vs. Stable Forms: Generally, the most thermodynamically stable polymorph has the lowest solubility.[12] Metastable forms are more energetic and thus have higher solubility. However, during a solubility experiment, a metastable form may convert to the more stable, less soluble form, causing the measured concentration to decrease over time.[13]

-

Self-Validation: It is imperative to characterize the solid material both before and after the solubility experiment (e.g., using XRPD or DSC) to check for any polymorphic transformations. This validates that the measured solubility corresponds to a specific, known crystal form.[14]

Temperature

Solubility is temperature-dependent. For most solids, solubility increases with temperature. Therefore, maintaining and reporting the temperature at which the solubility was determined is critical for reproducibility (e.g., 25.0 ± 0.5 °C).

Purity of the Compound

Impurities can affect the measured solubility. Soluble impurities can lead to an overestimation, while insoluble impurities can lead to an underestimation if they are not properly accounted for. Using a well-characterized, high-purity API is essential.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, structured format for easy comparison.

Table 1: Hypothetical Solubility Data for 2-methyl-2-(1H-1,2,4-triazol-1-yl)propanoic acid at 25°C

| Solvent System | pH (for aqueous) | Solubility (mg/mL) | Solubility (mol/L) |

| 0.1 M HCl | 1.2 | > 50 | > 0.32 |

| Acetate Buffer | 4.5 | 1.5 | 0.0097 |

| Phosphate Buffer | 6.8 | 35.2 | 0.227 |

| Water | ~7.0 | 30.8 | 0.199 |

| Methanol | N/A | 150.5 | 0.970 |

| Ethanol | N/A | 85.3 | 0.550 |

| Acetonitrile | N/A | 25.1 | 0.162 |

| DMSO | N/A | > 200 | > 1.29 |

| Hexane | N/A | < 0.01 | < 0.00006 |

Note: The data in this table are illustrative and not based on experimental results.

Interpretation: The hypothetical data align with our theoretical predictions. The solubility in aqueous media shows a classic U-shaped pH-solubility profile, with a minimum around pH 4.5 (near the predicted pI) and higher solubility at low and high pH. The compound exhibits good solubility in polar organic solvents and is practically insoluble in non-polar solvents.

Conclusion

References

- Katritzky, A. R., & Pozharskii, A. F. (2000). Handbook of Heterocyclic Chemistry. Science of Synthesis, 13, 603-637.

-

Wikipedia. (2023). 1,2,4-Triazole. [Link]

-

Avdeef, A. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

-

PharmaCores. (2023). Polymorphism in Drugs: Why Crystal Forms Matter. [Link]

- Censi, R., & Di Martino, P. (2015). Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. Molecules.

-

JoVE. (2023). Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism. [Link]

-

USP-NF. (2023). <1092> THE DISSOLUTION PROCEDURE: DEVELOPMENT AND VALIDATION. [Link]

- Brittain, H. G. (2009). Effects of polymorphism and solid-state solvation on solubility and dissolution rate. In Polymorphism in Pharmaceutical Solids.

- Ostrowska, K., & Cattrall, R. W. (2009). The pKa values of 1,2,4-triazole and its alkyl derivatives.

-

USP-NF. (2023). <1236> Solubility Measurements. [Link]

- Khan, H. (2019). Steps involved in HPLC Method Development. Asian Journal of Pharmaceutical Research.

-

Babu, N. J., & Nangia, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Crystal Growth & Design. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). Impact of Polymorphism on Drug Formulation and Bioavailability. [Link]

-

Biorelevant.com. (n.d.). USP <1236>: Solubility Measurements Chapter. [Link]

- Ozturk, O., & Ozer, Y. (2014). Development and validation of a RP-HPLC method for determination of solubility of furosemide.

- World Journal of Pharmaceutical Research. (2021). A comprehensive review of method development by hplc.

-

CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves. [Link]

- USP. (2012). 1236 SOLUBILITY MEASUREMENTS.

- Babu, N. J., & Nangia, A. (2014). A Solubility Comparison of Neutral and Zwitterionic Polymorphs.

- International Journal of Pharmaceutical Sciences Review and Research. (2017).

- Geng, T., et al. (2018). Solubility Modifying Power of Zwitterionic Salts. Queen's University Belfast.

- Laschewsky, A., et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties.

-

Wikipedia. (2023). Amino acid. [Link]

- Mustafa, M., et al. (2021). Discovery of antiproliferative and anti-FAK inhibitory activity of 1,2,4-triazole derivatives containing acetamido carboxylic acid. eScholarship.

- Halay, E. (2017). Solubility of triazole?.

- Zhang, M., et al. (2023).

- Fassihi, A., et al. (2012). Synthesis and Antimycobacterial Activity of some Triazole Derivatives–New Route to Functionalized Triazolopyridazines. PMC - NIH.

-

Wikipedia. (2023). Isobutyric acid. [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST WebBook. [Link]

-

Stenutz, R. (n.d.). 2-methylpropanoic acid. [Link]

- Corona-Becerril, D., et al. (2008). An easy and direct method for the synthesis of 1,2,4-triazole derivatives through carboxylic acids and hydrazinophthalazine.

-

FooDB. (2018). Showing Compound 2-Methylpropanoic acid (FDB003277). [Link]

-

Cheméo. (n.d.). Chemical Properties of Propanoic acid, 2-methyl-, 2-methylpropyl ester (CAS 97-85-8). [Link]

Sources

- 1. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]

- 2. 1,2,4-Triazole - Wikipedia [en.wikipedia.org]

- 3. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. researchgate.net [researchgate.net]

- 8. Solubility Measurements | USP-NF [uspnf.com]

- 9. uspnf.com [uspnf.com]

- 10. asianjpr.com [asianjpr.com]

- 11. A comprehensive review of method development by hplc [wisdomlib.org]

- 12. Polymorphism in Drugs: Why Crystal Forms Matter [pharmacores.com]

- 13. Video: Factors Affecting Dissolution: Polymorphism, Amorphism and Pseudopolymorphism [jove.com]

- 14. jocpr.com [jocpr.com]

Triazole-Containing Carboxylic Acids: A Versatile Scaffold for Modulating Biological Activity

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Within the landscape of medicinal chemistry, the search for "privileged structures"—molecular scaffolds that can interact with multiple, diverse biological targets—is a paramount objective. The triazole ring, a five-membered heterocycle with three nitrogen atoms, has firmly established itself as one such scaffold. Its two primary isomers, 1,2,3-triazole and 1,2,4-triazole, are cornerstones in a vast array of therapeutic agents. When combined with a carboxylic acid moiety, the resulting molecular architecture gains a powerful combination of metabolic stability, versatile binding capabilities, and favorable physicochemical properties.[1]

This guide provides a comprehensive technical overview of the significant biological activities exhibited by triazole-containing carboxylic acids. Moving beyond a simple catalog of effects, we will delve into the underlying mechanisms of action, present robust methodologies for their evaluation, and explain the causal relationships behind experimental choices. This document is designed to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutics based on this remarkable chemical scaffold.

Chapter 1: The Physicochemical and Synthetic Landscape

The therapeutic success of the triazole-carboxylic acid scaffold is not accidental; it is rooted in its fundamental chemical properties. The triazole ring is resistant to metabolic degradation and can act as a bioisostere for amide, ester, or carboxyl groups, allowing it to mimic peptide bonds while offering improved stability.[1] Its nitrogen atoms can serve as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with protein active sites.

The addition of a carboxylic acid group further enhances the drug-like properties of these molecules. This functional group improves aqueous solubility, provides a handle for salt formation to modulate bioavailability, and can form critical ionic or hydrogen-bond interactions with positively charged residues (e.g., lysine, arginine) in target proteins.

The synthetic accessibility of this scaffold is a key driver of its exploration. The development of Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles.[2] Meanwhile, various condensation and cyclization strategies enable the robust synthesis of diverse 1,2,4-triazole derivatives.[3][4][5] This synthetic tractability allows for the systematic exploration of structure-activity relationships (SAR), a critical process in optimizing lead compounds.

Chapter 2: Major Biological Activities and Mechanisms of Action

Triazole-containing carboxylic acids have demonstrated a remarkable breadth of biological activities. This chapter explores the most significant of these, focusing on the molecular mechanisms that underpin their therapeutic potential.

Antifungal Activity: The Hallmark of Triazoles

The most well-established activity of triazoles is their potent antifungal effect. Commercial drugs like fluconazole and voriconazole are mainstays in treating systemic fungal infections.[6]

Mechanism of Action: The primary antifungal target is a fungal-specific cytochrome P450 enzyme, lanosterol 14α-demethylase.[6][7] This enzyme is crucial in the biosynthesis of ergosterol, an essential component of the fungal cell membrane that is analogous to cholesterol in mammals.[8][9][10] By inhibiting this enzyme, triazoles deplete ergosterol and cause the accumulation of toxic 14α-methylated sterol precursors.[7][10] This disrupts membrane integrity and fluidity, ultimately arresting fungal growth.[8][10] The specificity for the fungal enzyme over its human counterpart is a key factor in the therapeutic window of these drugs.

Figure 1: Mechanism of action for antifungal triazoles.

Anticancer Activity: A Multifaceted Approach

Derivatives of both 1,2,3- and 1,2,4-triazole carboxylic acids have shown significant promise as anticancer agents, acting through diverse mechanisms.[11][12][13]

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Certain triazole derivatives act as microtubule-destabilizing agents, binding to the colchicine site on tubulin.[14] This prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

-

Kinase Inhibition: The triazole scaffold is effective in targeting the ATP-binding pocket of various protein kinases that are often dysregulated in cancer. Studies have shown that specific derivatives can inhibit Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 4 (CDK4), key drivers of cell proliferation.[15]

-

Enzyme Inhibition: Other targets include enzymes like aromatase, which is critical in estrogen-producing breast cancers.[16]

-

Induction of Apoptosis: Many triazole-carboxamides, closely related to the carboxylic acids, have been shown to induce apoptosis in various tumor cell lines, including those of the central nervous system, breast, and liver.[12][17]

Table 1: Representative Anticancer Activity of Triazole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC50/GI50) | Putative Mechanism | Reference |

|---|---|---|---|---|

| 1,2,3-Triazole-4-carboxamide | CNS (SNB-75) | Micromolar range | Antiproliferative | [11] |

| 1,2,3-Triazole Derivative | Melanoma (SK-MEL-5) | GP = 23.91% | Cytotoxic | [13] |

| 1,2,3-Triazole-Amino Acid Conjugate | Breast (MCF7) | <10 µM | Antiproliferative | [17] |

| 1,2,4-Triazole Derivative | Epidermoid (A431) | Single-digit nM | Tubulin Inhibition | [14] |

GP = Growth Percentage; a lower value indicates higher activity.

Figure 2: Major mechanisms of anticancer activity.

Antiviral and Enzyme Inhibitory Potential

The versatility of the triazole-carboxylic acid scaffold extends to antiviral applications and the inhibition of various enzymes implicated in disease.

-

Antiviral Activity: Triazole derivatives have shown activity against a wide range of viruses, including influenza, HIV, hepatitis B and C, and herpes viruses.[18] The 1,2,4-triazole ring is a key component of the antiviral drug Ribavirin, highlighting the scaffold's clinical relevance. The mechanism is often linked to the inhibition of viral enzymes essential for replication.[1][18][19]

-

Enzyme Inhibition: Beyond cancer and fungal targets, these compounds have been shown to inhibit several other classes of enzymes. This includes acetylcholinesterase and butyrylcholinesterase (implicated in Alzheimer's disease), α-glucosidase (relevant to diabetes), and lipoxygenase (involved in inflammation).[20][21][22][23][24] This broad inhibitory capacity underscores the potential to adapt the triazole-carboxylic acid core for numerous therapeutic areas.

Chapter 3: A Practical Guide to Evaluating Biological Activity

The transition from a synthesized compound to a validated bioactive agent requires rigorous and reproducible experimental evaluation. This chapter provides self-validating protocols for assessing the primary biological activities of triazole-containing carboxylic acids. The causality behind key steps is explained to ensure a deep understanding of the methodology.

Protocol: Assessing Anticancer Cytotoxicity (MTT Assay)

Rationale: The MTT assay is a foundational colorimetric method for assessing a compound's effect on cell viability. It measures the metabolic activity of living cells, providing a quantitative proxy for cytotoxicity. The choice of this assay is based on its high reproducibility, sensitivity, and suitability for high-throughput screening in 96-well plate formats.[25] A crucial component for a self-validating system is the parallel assessment against a non-malignant cell line to determine a selectivity index, which is a better predictor of clinical potential than raw potency alone.[26][27]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) and a non-malignant control cell line (e.g., MCF-10A, BEAS-2B) in separate 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Compound Preparation: Prepare a stock solution of the triazole-carboxylic acid in a suitable solvent (e.g., DMSO). Perform a serial dilution in culture medium to create a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle-only" wells (medium with DMSO) as a negative control and "medium-only" wells as a blank. Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).[25]

Figure 3: Experimental workflow for the MTT cytotoxicity assay.

Protocol: Assessing Antimicrobial Activity (Broth Microdilution)

Rationale: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[28][29] It is a quantitative technique that provides a precise concentration value, unlike diffusion-based assays which can be influenced by the compound's solubility and diffusion rate in agar. This method is highly scalable and provides reproducible data essential for SAR studies.[30]

Step-by-Step Methodology:

-

Inoculum Preparation: Culture the target microorganism (e.g., Staphylococcus aureus, Candida albicans) overnight. Dilute the culture in appropriate broth (e.g., Mueller-Hinton Broth for bacteria) to achieve a standardized concentration of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: In a 96-well microtiter plate, add 50 µL of sterile broth to all wells. Add 50 µL of a concentrated stock solution of the test compound to the first column, creating a 1:2 dilution.

-

Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate to create a concentration gradient.

-

Inoculation: Add 50 µL of the standardized microbial inoculum to each well. This brings the final volume to 100 µL and further dilutes the compound and inoculum to their final testing concentrations.

-

Controls: Include a positive control well (broth + inoculum, no compound) and a negative control well (broth only).

-

Incubation: Cover the plate and incubate at the optimal temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring absorbance. A growth indicator like resazurin can also be used, which changes color in the presence of metabolic activity.[28]

Protocol: Assessing Antiviral Activity (Plaque Reduction Assay)

Rationale: The Plaque Reduction Microneutralization Assay (PRMNT) is a functional assay that measures a compound's ability to inhibit viral infection and replication.[31] It is more informative than simple cell viability assays because it directly quantifies the reduction in infectious virus particles. The key to a self-validating protocol is running a parallel cytotoxicity assay to determine the 50% cytotoxic concentration (CC₅₀), ensuring that the observed antiviral effect is not simply due to the compound killing the host cells.[32]

Step-by-Step Methodology:

-

Cell Seeding: Seed a confluent monolayer of susceptible host cells (e.g., Vero E6 for SARS-CoV-2) in 96-well plates.

-

Compound-Virus Incubation: Prepare serial dilutions of the triazole-carboxylic acid. Mix each dilution with a standardized amount of virus (e.g., 100 plaque-forming units or PFUs). Incubate this mixture for 1 hour at 37°C to allow the compound to interact with the virus.

-

Infection: Remove the culture medium from the host cells and add the compound-virus mixtures to the wells. Include a "virus-only" control.

-

Adsorption: Allow the virus to adsorb to the cells for 1 hour.

-

Overlay: Remove the inoculum and add a semi-solid overlay medium (e.g., containing methylcellulose). This overlay restricts the spread of progeny viruses to adjacent cells, resulting in the formation of localized zones of cell death called plaques.

-

Incubation: Incubate the plates for 2-3 days until plaques are visible in the control wells.

-

Staining and Counting: Fix the cells (e.g., with formaldehyde) and stain with a dye like crystal violet, which stains living cells. Plaques will appear as clear zones. Count the number of plaques in each well.

-

Analysis: Calculate the percentage of plaque reduction compared to the virus-only control. Determine the EC₅₀ value—the effective concentration that reduces the number of plaques by 50%.[32]

Conclusion and Future Outlook

Triazole-containing carboxylic acids represent a privileged and highly versatile scaffold in modern drug discovery. Their proven efficacy as antifungal agents provides a strong clinical precedent, while burgeoning research continues to uncover potent anticancer, antiviral, and enzyme-inhibitory activities. The chemical tractability of the core structure, combined with the favorable physicochemical properties imparted by the triazole ring and the carboxylic acid group, ensures that this scaffold will remain a focus of medicinal chemistry efforts.

Future research will likely focus on several key areas:

-

Structure-Based Design: Leveraging computational docking and crystallographic data to design derivatives with enhanced potency and selectivity for specific targets like kinases or viral proteases.[33][34]

-

Multi-Target Agents: Intentionally designing single molecules that can modulate multiple targets, a promising strategy for complex diseases like cancer.[33]

-

Fragment-Based Discovery: Using the triazole-carboxylic acid core as a starting point in fragment-based screening to identify novel interactions and build highly optimized inhibitors.[12][33]

By integrating rational design with the robust evaluation methodologies outlined in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

- Triazole antifungals | Research Starters - EBSCO. (n.d.).

- Prasad, R., et al. (2006). Advances in synthetic approach to and antifungal activity of triazoles. PubMed Central - NIH.

- Georgiev, A. G. (2018). Mechanism of Antifungal Triazoles and Related Drugs: Electron Transfer, Reactive Oxygen Species and Oxidative Stress. Symbiosis Online Publishing.

- Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4- Triazole Derivatives.

-

Rovida, F., et al. (2020). Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2. PubMed Central. Available at: [Link]

- Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives.

-

Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews. Available at: [Link]

-

López-Lázaro, M. (2015). A simple and reliable approach for assessing anticancer activity in vitro. PubMed. Available at: [Link]

-

Shaukat, A., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

-

Tatsumi, Y., et al. (2013). Mechanism of Action of Efinaconazole, a Novel Triazole Antifungal Agent. Antimicrobial Agents and Chemotherapy. Available at: [Link]

-

Antiviral Testing Services. (n.d.). IBT BioServices. Available at: [Link]

- Synthesis and anticancer activity evaluation of new 1,2,3-triazole-4-carboxamide derivatives. (n.d.).

-

In Vitro Antiviral Testing. (n.d.). Utah State University. Available at: [Link]

- Antiviral activity of 1,2,4-triazole derivatives (microreview). (n.d.).

-

Ray, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Heliyon. Available at: [Link]

-

Antiviral & Antimicrobial Testing. (n.d.). Charles River Labs. Available at: [Link]

-

Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole. (n.d.). Beilstein Journals. Available at: [Link]

-

López-Lázaro, M. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today. Available at: [Link]

-

Pokhodylo, N., & Matiychuk, V. (2021). Evaluation of the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids. Biopolymers and Cell. Available at: [Link]

-

Shaukat, A., et al. (2021). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. PubMed Central. Available at: [Link]

-

Yasin, K. A., & Riaz, U. (2023). Search for New Compounds with Anti-Inflammatory Activity Among 1,2,4-Triazole Derivatives. MDPI. Available at: [Link]

-

Zhang, L., et al. (2012). Assay development and high-throughput antiviral drug screening against Bluetongue virus. PubMed Central. Available at: [Link]

-

Ravi, G., et al. (2014). SYNTHESIS OF NEW BIOLOGICALLY ACTIVE COMPOUNDS CONTAINING TRIAZOLE AND TETRAZOLE HETEROCYCLES. TSI Journals. Available at: [Link]

-

Plech, T., et al. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. PubMed Central. Available at: [Link]

-

Soni, N., et al. (2021). Advanced Computational Methodologies Used in the Discovery of New Natural Anticancer Compounds. Frontiers in Chemistry. Available at: [Link]

-

Kumar, D., et al. (2010). Synthesis, characterization and evaluation of antimicrobial activity of a series of 1,2,4-triazoles. Der Pharma Chemica. Available at: [Link]

-

López-Lázaro, M. (2015). A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. Available at: [Link]

-

Ray, S., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. ResearchGate. Available at: [Link]

-

Srivastava, R. P., et al. (1987). Synthesis and antiviral activity of 1,2,4-triazole-3-thiocarboxamide and 1,2,4-triazole-3-carboxamidine ribonucleosides. PubMed. Available at: [Link]

-

Sharma, D. K., & Singh, S. (2024). 1,2,3-TRIAZOLE CARBOXAMIDE DERIVATIVES AS NOVEL PROSPECTIVE ANTICANCER AGENTS: SYNTHESIS, CHARACTERIZATION AND IN-SILICO STUDIES. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

Synthesis of 1,2,3-Triazole Derivatives and Evaluation of their Anticancer Activity. (n.d.). PubMed Central. Available at: [Link]

-

Balouiri, M., et al. (2016). Methods for in vitro evaluating antimicrobial activity: A review. ResearchGate. Available at: [Link]

-

Anticancer Activity of New 1,2,3-Triazole-Amino Acid Conjugates. (n.d.). MDPI. Available at: [Link]

-

Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (n.d.). Acta Scientific. Available at: [Link]

-

Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). MDPI. Available at: [Link]

- Simurova, N. B. (2021). ANTIVIRAL ACTIVITY OF 1,2,4-TRIAZOLE DERIVATIVES.

-

Saxena, V., & Sharma, C. S. (2021). Synthesis, antimicrobial activity, drug likeness and in silico toxicity study of some novel Triazole derivatives. International Journal of Pharmaceutical Sciences and Drug Research. Available at: [Link]

-

Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. (n.d.). PubMed Central. Available at: [Link]

-

Design, synthesis and in vitro biological studies of novel triazoles with potent and broad-spectrum antifungal activity. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis and structure–activity relationship (SAR) studies of 1,2,3-triazole, amide, and ester-based benzothiazole derivatives as potential molecular probes for tau protein. (n.d.). PubMed Central. Available at: [Link]

-

Synthesis of Fused Bicyclic[6][8][20]-Triazoles from Amino Acids. (n.d.). ACS Publications. Available at: [Link]

- Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.).

-

A Literature Review Focusing on the Antiviral Activity of[6][8][20] and[6][8][9]-triazoles. (n.d.). PubMed. Available at: [Link]

- Synthesis, Antitumor and Antiviral Properties of Some 1,2,4-Triazole Derivatives. (n.d.).

- (PDF) Synthesis and in vitro antimicrobial activity of some triazole derivatives. (n.d.).

-

Synthesis and structure-activity relationships of 1,2,4-triazoles as a novel class of potent tubulin polymerization inhibitors. (n.d.). ResearchGate. Available at: [Link]

-

Structure‐activity relationship of compounds 8 and 9. (n.d.). ResearchGate. Available at: [Link]

-

Al-Ostath, A., et al. (2022). Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety. Pharmacia. Available at: [Link]

Sources

- 1. dspace.nuft.edu.ua [dspace.nuft.edu.ua]